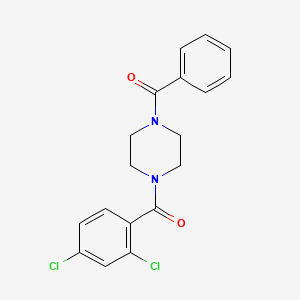

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine

Description

Properties

IUPAC Name |

[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O2/c19-14-6-7-15(16(20)12-14)18(24)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTSUOKNSLSQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine typically involves the reaction of 4-benzoyl-piperazine with 2,4-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Activity and Stability

Halogenation Patterns

- 1-(2,4-Dichlorobenzoyl)piperazine (CAS 563538-34-1): Structure: Lacks the additional benzoyl group at the 1-position. Properties: Molecular weight 259.13 g/mol; crystallizes in orthorhombic/monoclinic systems . Activity: Halogenation at 2,4-positions is critical for maintaining antiviral activity. Substitution with fluorine or nitro groups abolishes activity, as seen in SARS-CoV-2 inhibitors (e.g., GB-16, GB-17) .

1-(2,4-Dichlorobenzoyl)-4-(3,4-dichlorophenyl)piperazine :

Benzoyl vs. Other Acyl Groups

1-Benzoyl-4-(4-nitrophenyl)piperazine :

- 1-(4-Bromobenzoyl)-4-phenylpiperazine: Structure: Bromine substituent at the para position. Properties: Bromine’s larger atomic radius influences steric interactions in crystal packing (monoclinic P21 space group) .

Pharmacological Relevance

Cyclizine (1-Benzhydryl-4-methylpiperazine) :

Elopiprazole (1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)pyrrol-2-yl]methyl]piperazine) :

Physicochemical and Crystallographic Properties

Key Research Findings

- Antiviral Activity : Piperazines with 2,4-dichlorobenzoyl groups show promise in SARS-CoV-2 inhibition, but activity is lost when linked via sulfonamide or with fluorine substitution .

- Structural Stability : Crystallographic studies reveal that substituents like nitro or bromine significantly alter packing efficiency and solubility .

- Therapeutic Potential: Dual benzoyl groups may enhance binding to targets like dopamine receptors or viral proteases, though this requires validation .

Biological Activity

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, focusing on its interactions with various receptors and its implications in therapeutic applications, particularly in the fields of oncology and psychiatry.

Chemical Structure and Synthesis

The compound is a derivative of piperazine, characterized by the presence of two benzoyl groups, one of which is substituted with dichlorine. The synthesis typically involves acylation reactions that yield high-purity products suitable for biological evaluation.

Antipsychotic Properties

Research indicates that derivatives of piperazine, including this compound, exhibit significant binding affinity to dopamine receptors, particularly the D3 subtype. This receptor is implicated in neuropsychiatric disorders such as schizophrenia. Modifications to the piperazine structure have been shown to enhance selectivity and potency against D3 receptors, suggesting potential antipsychotic applications .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects. In vitro studies have demonstrated that similar piperazine derivatives possess both antibacterial and antifungal activities.

Anticancer Activity

This compound has shown promise in cancer research. A series of piperazine derivatives were tested against various cancer cell lines, including liver (HepG2), breast (MCF7), and colon (HCT116) cancers. The results indicated significant cytotoxicity, with some compounds demonstrating IC50 values in the nanomolar range. Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell cycle progression, making them potential candidates for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Dopamine Receptors : The compound's affinity for dopamine receptors suggests a role in modulating neurotransmission related to mood and psychotic disorders.

- Enzymatic Inhibition : Its antimicrobial effects may result from the inhibition of enzymes critical for bacterial survival.

- Apoptosis Induction : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine, and how can reaction intermediates be characterized?

- The compound is typically synthesized via coupling reactions between substituted benzoyl chlorides and piperazine derivatives. For example, 1-aroyl-piperazines are prepared by reacting benzoic acids with N-(substituted-phenyl)piperazine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a coupling agent . Reaction progress is monitored via TLC (e.g., hexane/ethyl acetate systems), and intermediates are purified using silica gel chromatography. Structural confirmation employs IR, NMR, and GC-MS .

Q. How can purity and stability of this compound be assessed under varying storage conditions?

- Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by HPLC or capillary electrophoresis (CE) with UV detection (e.g., 236 nm) to monitor degradation products . Purity is quantified using internal standards like p-tolylpiperazine (pTP) via validated CE or LC-MS methods .

Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?

- Receptor binding assays (e.g., serotonin 5-HT or dopamine D receptors) are common. For example, functionalized piperazines are tested for receptor affinity using radioligand displacement assays . Cytotoxicity can be assessed via MTT assays on cancer cell lines, with IC values calculated to prioritize lead compounds .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide the design of this compound derivatives with enhanced target selectivity?

- Docking studies (e.g., AutoDock Vina) model interactions between the compound’s aroyl groups and target receptors (e.g., tyrosine kinases or GPCRs). For example, substituent orientation (coplanar vs. perpendicular aryl rings) influences binding to 5-HT receptors . MD simulations (e.g., GROMACS) assess binding stability under physiological conditions .

Q. What structural modifications improve bioavailability while maintaining activity, and how are trade-offs analyzed?

- Introducing hydrophilic groups (e.g., hydroxyl or sulfonyl) enhances solubility but may reduce receptor affinity. Beta-cyclodextrin inclusion complexes decrease toxicity but can lower activity, as seen in modified piperazines . Quantitative structure-activity relationship (QSAR) models predict optimal substituents by balancing logP, polar surface area, and steric effects .

Q. How do crystallographic studies resolve contradictions in reported biological activities of structurally similar piperazines?

- X-ray crystallography reveals how supramolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) influence bioactivity. For example, disordered aroyl rings in halogenated derivatives (e.g., 2-chloro vs. 2-bromo) correlate with variations in serotonin reuptake inhibition . Hirshfeld surface analysis quantifies intermolecular interactions affecting stability and solubility .

Q. What analytical strategies differentiate between enantiomers or polymorphs of this compound?

- Chiral HPLC with amylose-based columns separates enantiomers, while DSC and PXRD identify polymorphic forms. CE with cyclodextrin additives resolves stereoisomers, critical for optimizing pharmacokinetic profiles .

Methodological Insights from Evidence

- Synthetic Optimization : Use of CuSO/sodium ascorbate in "click chemistry" for triazole-functionalized piperazines improves yield and regioselectivity .

- Data Contradiction : Piperazine-promoted CO capture shows high efficiency but faces solvent loss via evaporation; parametric analysis (e.g., flow rates, KCO concentration) balances absorption capacity and stability .

- Structural Analysis : Disorder in crystallographic sites (e.g., 2-chlorobenzoyl derivatives) necessitates refinement with occupancy constraints to resolve ambiguities in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.